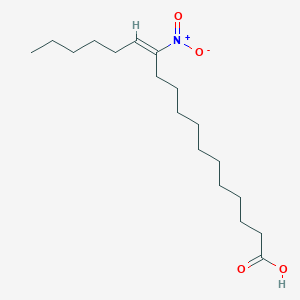

(E)-12-Nitrooctadec-12-enoic Acid

描述

属性

分子式 |

C18H33NO4 |

|---|---|

分子量 |

327.5 g/mol |

IUPAC 名称 |

(E)-12-nitrooctadec-12-enoic acid |

InChI |

InChI=1S/C18H33NO4/c1-2-3-4-11-14-17(19(22)23)15-12-9-7-5-6-8-10-13-16-18(20)21/h14H,2-13,15-16H2,1H3,(H,20,21)/b17-14+ |

InChI 键 |

LCOAELZDXRYQHF-SAPNQHFASA-N |

手性 SMILES |

CCCCC/C=C(\CCCCCCCCCCC(=O)O)/[N+](=O)[O-] |

规范 SMILES |

CCCCCC=C(CCCCCCCCCCC(=O)O)[N+](=O)[O-] |

产品来源 |

United States |

Advanced Synthetic Methodologies for E 12 Nitrooctadec 12 Enoic Acid and Nitroalkene Analogs

Regioselective and Stereoselective Synthetic Routes for (E)-12-Nitrooctadec-12-enoic Acid

The precise placement of the nitro group at the 12th position and the establishment of the E-configuration of the double bond in 12-nitrooctadec-12-enoic acid are paramount for its biological activity. To achieve this, chemists have devised several elegant synthetic routes.

Henry-retro-Claisen Ring Fragmentation Approaches

A highly efficient synthesis of this compound utilizes a Henry-retro-Claisen ring fragmentation sequence. This powerful strategy allows for the construction of the core structure of the molecule with excellent control over the desired E-stereochemistry of the nitroalkene moiety. nih.gov The process involves the initial formation of a cyclic intermediate, which then undergoes a ring-opening reaction to yield the linear nitro-fatty acid precursor. This method has proven to be a very efficient sequence for obtaining this potent activator of the peroxisome proliferator-activated receptor γ (PPARγ). nih.gov

Enzymatic Methods for Ester Hydrolysis in Nitro Fatty Acid Synthesis

In the final step of synthesizing nitro fatty acids, the hydrolysis of a methyl ester to the corresponding carboxylic acid can be challenging, especially for labile molecules. Traditional chemical methods often require harsh conditions that can degrade the desired product. nih.gov To overcome this, researchers have developed novel "buffer-free" enzymatic methods for the hydrolysis of methyl esters. nih.gov This approach employs lipases, which are enzymes that can cleave ester bonds under mild conditions, thus preserving the sensitive nitroalkene functionality. nih.govnih.gov This technique has been successfully applied to the synthesis of this compound and other delicate natural products. nih.gov While methyl esters are common, allyl esters offer an alternative that can be removed under even milder conditions using formic acid and a palladium catalyst, potentially leading to higher yields. nih.gov

Henry Nitroaldol Reaction Strategies for Positional and Stereoselective Isomers

The Henry reaction, or nitroaldol reaction, is a classic carbon-carbon bond-forming reaction that combines a nitroalkane with an aldehyde or ketone. wikipedia.orgencyclopedia.pub This reaction is fundamental in the synthesis of nitro-fatty acids as it allows for the creation of β-nitro alcohols, which are key intermediates. nih.gov By carefully selecting the starting nitroalkane and aldehyde, chemists can control the position of the nitro group in the final product. nih.gov

A subsequent base-promoted β-elimination reaction on the β-nitro alcohol intermediate generates the nitroalkene. nih.gov The stereochemistry (E or Z) of the resulting double bond is determined by the conditions used during this elimination step, including the choice of acylating agent and base. nih.gov This two-step sequence of a Henry reaction followed by elimination provides a versatile protocol for synthesizing a variety of ultrapure regio- and stereoisomers of nitro-fatty acids. nih.gov

| Reagent Type | Role in Henry Reaction |

| Nitroalkane | Provides the α-carbon and the nitro group. |

| Aldehyde/Ketone | Provides the carbonyl group for the initial nucleophilic attack. |

| Base | Deprotonates the nitroalkane to form the nucleophilic nitronate anion. |

However, a significant challenge in the Henry reaction is controlling the stereoselectivity, as the reaction is reversible and can lead to mixtures of diastereomers. wikipedia.orgencyclopedia.pub To address this, significant research has focused on developing enantioselective versions of the reaction, often employing chiral metal catalysts. wikipedia.orgencyclopedia.pub These catalysts coordinate to both the nitro group and the carbonyl oxygen, creating a chiral environment that directs the approach of the nucleophile to produce a specific stereoisomer. encyclopedia.pub

General Synthetic Strategies for Nitroalkenes in Organic Chemistry Research

The synthesis of nitroalkenes is a broad and active area of research due to their versatility as intermediates in organic synthesis. acs.org These compounds can participate in a wide range of chemical transformations, making them valuable building blocks for complex molecules.

Cooperative Catalytic Systems for Nitroalkene Formation

Recent advancements in catalysis have led to the development of cooperative catalytic systems for the synthesis of nitroalkenes. These systems often involve the use of multiple catalysts that work in concert to promote the desired reaction with high efficiency and selectivity. For example, some methods employ a combination of catalysts to facilitate the condensation of aldehydes with nitroalkanes. organic-chemistry.org The choice of solvent and temperature can also play a crucial role in controlling the stereochemical outcome, allowing for the selective formation of either (E)- or (Z)-nitroalkenes. organic-chemistry.org

Multicomponent Reactions Incorporating Nitroalkenes

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single step to form a complex product. organic-chemistry.orgresearchgate.netxjenza.org This approach offers significant advantages in terms of atom economy, reduced waste, and simplified purification procedures. xjenza.org Nitroalkenes are valuable components in MCRs, acting as versatile intermediates that can react with a variety of other starting materials. acs.org The nitro-Mannich reaction is one such example of a multicomponent reaction that can produce β-nitroamines. xjenza.org These reactions provide a powerful tool for the rapid generation of diverse molecular scaffolds, which is particularly useful in drug discovery and materials science. researchgate.net

Enantioselective Organocatalytic Approaches to Nitroalkenes

The development of enantioselective organocatalytic methods represents a major advancement in the synthesis of chiral molecules, including complex nitroalkenes. These methods avoid the use of metal catalysts and often provide high levels of stereocontrol, which is essential for creating specific, biologically active isomers. While methodologies are not always applied directly to a complex substrate like this compound, the principles are broadly applicable to the synthesis of its chiral analogs.

Organocatalysis utilizes small organic molecules to catalyze transformations. scienceopen.com Key strategies for the asymmetric synthesis of functionalized nitroalkanes, the precursors to many chiral nitro compounds, include Michael additions, cycloadditions, and reductions. These reactions often rely on the activation of substrates through the formation of transient intermediates like enamines or iminium ions, or through non-covalent interactions such as hydrogen bonding. scienceopen.comnih.govyoutube.com

Several classes of organocatalysts have proven effective in reactions involving nitroalkenes:

Proline and its derivatives: L-proline and other chiral amines can catalyze the enantioselective Michael addition of aldehydes and ketones to nitroalkenes. youtube.comnih.gov This approach often proceeds through an enamine intermediate. The development of these methods has even extended to using water as a reaction medium, enhancing the green credentials of the synthesis. nih.gov

Thiourea-based catalysts: Bifunctional thiourea (B124793) catalysts, often derived from cinchona alkaloids, are highly effective in activating nitroalkenes. They operate through a dual-activation mechanism, where the thiourea moiety activates the nitroalkene via hydrogen bonding, and a basic site on the catalyst (e.g., an amine) activates the nucleophile. nih.govontosight.ai This has been successfully applied to the enantioselective hydroxylation and Michael addition of various nucleophiles to nitroalkenes. nih.govontosight.ai

Chiral Phosphoric Acids (CPAs): These Brønsted acid catalysts can activate electrophiles, including nitroalkenes, for enantioselective reactions. They have been employed in various transformations, including Povarov reactions to generate complex heterocyclic structures. researchgate.netnih.gov

The table below summarizes some of the key organocatalytic approaches that are relevant for the synthesis of chiral nitroalkenes.

| Catalyst Type | Reaction Type | Activation Mode | Key Features |

| Chiral Amines (e.g., Proline) | Michael Addition | Enamine formation | Can be performed in water; provides access to γ-nitroaldehydes. nih.gov |

| Bifunctional Thioureas | Michael Addition, Hydroxylation | Hydrogen Bonding | Dual activation of both nucleophile and electrophile; high enantioselectivity. nih.gov |

| Chiral Phosphoric Acids | Cycloadditions, Aminations | Brønsted Acid Catalysis | Effective for a broad range of substrates; enables cascade reactions. researchgate.netnih.gov |

| Diarylprolinol Silyl Ethers | Michael Addition | Enamine formation | Used in the synthesis of valuable pharmaceutical intermediates like oseltamivir. scienceopen.com |

These methodologies provide a powerful toolkit for accessing a wide array of enantioenriched nitro compounds, which can serve as versatile building blocks for complex molecules, including chiral analogs of nitro-fatty acids for detailed biological evaluation.

Derivatization Strategies for Mechanistic Investigations

To understand the biological functions and mechanisms of action of this compound and other nitro-fatty acids, researchers employ various derivatization strategies. These modifications serve to introduce reporter tags, alter biological activity, or probe interactions with cellular components.

A primary mechanism by which nitro-fatty acids exert their biological effects is through Michael addition reactions with nucleophilic residues on proteins, such as cysteine and histidine. nih.govontosight.ai This covalent modification can alter protein function and trigger signaling cascades. Derivatization is key to studying these interactions.

Common derivatization strategies include:

Esterification: The carboxylic acid group is often converted to a methyl ester (Fatty Acid Methyl Ester, FAME). This is a standard procedure to increase the volatility and reduce the polarity of the fatty acid, making it more amenable to analysis by gas chromatography (GC). sigmaaldrich.comrestek.com Reagents like boron trifluoride (BF3) in methanol (B129727) or diazomethane (B1218177) are commonly used for this purpose. restek.com

Silylation: Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to convert the carboxylic acid to a trimethylsilyl (B98337) (TMS) ester. This derivatization also targets other functional groups like hydroxyls and is another common technique for GC analysis. restek.com

Synthesis of Analogs: Creating structural analogs of the parent nitro-fatty acid is a powerful strategy. This can involve changing the position or stereochemistry of the nitroalkene group or modifying the alkyl chain. For instance, analogs of this compound, such as (E)-13-Nitrooctadec-12-enoic acid, have been synthesized to investigate how the position of the electrophilic center affects biological activity. ontosight.ai

Introduction of Probes: For mechanistic studies, fatty acids can be derivatized with reporter tags. This includes isotopic labeling (e.g., with ¹⁴C) to track the biodistribution and metabolism of the compound within an organism. nih.gov Other probes, such as those containing alkyne or azide (B81097) groups, can be introduced to allow for "click chemistry" ligation to reporter molecules for visualization or affinity purification of binding partners.

The following table outlines key derivatization methods and their applications in studying nitro-fatty acids.

| Derivatization Method | Reagent/Approach | Purpose | Investigative Application |

| Esterification (FAMEs) | BF₃/Methanol, Diazomethane | Increase volatility for GC analysis | Quantitative analysis of fatty acid profiles in biological samples. restek.com |

| Silylation (TMS esters) | BSTFA, MSTFA | Increase volatility and thermal stability for GC analysis | Analysis of fatty acids and their hydroxylated metabolites. restek.com |

| Synthesis of Positional Isomers | Chemical Synthesis | Structure-activity relationship studies | Determining the importance of the nitroalkene position for protein targeting and signaling. ontosight.ai |

| Isotopic Labeling | Synthesis with ¹⁴C precursors | Biodistribution and metabolic tracking | Following the uptake, distribution, and fate of the nitro-fatty acid in vivo. nih.gov |

| Michael Addition Adducts | Reaction with thiols (e.g., glutathione) | Mimicking biological reactions | Studying the reactivity and stability of protein adducts to understand signaling termination. mdpi.com |

Through these derivatization strategies, researchers can effectively dissect the complex roles of this compound and related compounds in biological systems, paving the way for a deeper understanding of their signaling pathways and therapeutic potential. ontosight.aiontosight.ai

Endogenous Biogenesis and Formation Mechanisms of Nitro Fatty Acids, with Reference to E 12 Nitrooctadec 12 Enoic Acid Precursors

Non-Enzymatic Pathways of Unsaturated Fatty Acid Nitration

The primary routes for the formation of nitro fatty acids are non-enzymatic, involving the reaction of unsaturated fatty acids with reactive nitrogen species (RNS) derived from nitric oxide.

Nitric oxide (•NO), a crucial signaling molecule, can be converted into a variety of RNS, particularly under inflammatory conditions. nih.govahajournals.org These RNS are the key drivers of lipid nitration. nih.govahajournals.orgnih.govacs.orgnih.gov The generation of these species creates a chemical environment where unsaturated fatty acids, such as oleic acid and linoleic acid, which are precursors to nitrooctadecenoic acids, can be nitrated. nih.govacs.orgmdpi.com This process is a convergence of nitric oxide and lipid signaling pathways, leading to the formation of these novel anti-inflammatory mediators. nih.gov

The production of •NO and its subsequent conversion to other nitrogen oxides under pathophysiological conditions generate species that can nitrate (B79036) unsaturated fatty acids. nih.gov This highlights the dual role of •NO, which, in low concentrations, acts as a signaling molecule and cytoprotective agent, but at higher concentrations, seen during inflammation, can lead to the formation of cytotoxic species that drive nitration. ahajournals.org

The interaction between •NO and lipid oxidation pathways is complex, with •NO and its derivatives capable of both initiating and terminating lipid peroxidation chain reactions. ahajournals.orgcapes.gov.br This dual reactivity underscores the intricate balance that governs the formation of nitro fatty acids.

A key mechanism in the formation of nitro fatty acids is the homolytic addition of nitrogen dioxide (•NO₂) to the double bonds of unsaturated fatty acids. acs.orgahajournals.orgcapes.gov.br This reaction is a common pathway for the nitration of various unsaturated lipids. acs.orgahajournals.org

Two primary mechanisms involving •NO₂ have been proposed for the nitration of polyunsaturated fatty acids:

Hydrogen Abstraction: A radical species abstracts a hydrogen atom from a bis-allylic carbon, forming an alkyl radical. This radical can then react with •NO₂ to yield a nitro-fatty acid. nih.gov

Direct Addition: •NO₂ can directly add to a double bond, creating a carbon-centered radical intermediate which can then lead to the formation of a nitro-fatty acid. nih.gov

Studies using model alkenes and unsaturated fatty acid esters have shown that the reaction with •NO₂ can proceed via both addition to the double bond and abstraction of an allylic hydrogen, with the dominant pathway depending on the concentration of •NO₂. nih.govosti.gov At lower, more physiologically relevant concentrations, hydrogen abstraction is a significant pathway. nih.gov

Lipid peroxidation, the oxidative degradation of lipids, creates a favorable environment for the nitration of fatty acids. ahajournals.orgcapes.gov.br During this process, lipid radicals (L•) and lipid peroxyl radicals (LOO•) are formed. nih.govyoutube.comyoutube.com These radical species can interact with RNS, leading to the formation of nitrated lipid products. ahajournals.orgcapes.gov.br

The process of lipid peroxidation involves three main stages: initiation, propagation, and termination. nih.govyoutube.com During the propagation phase, the formation of lipid hydroperoxides (LOOH) is a key step. nih.gov These hydroperoxides can then react further, contributing to the complex mixture of oxidized and nitrated lipid products seen in biological systems. nih.govacs.org Peroxynitrite, a potent RNS, is known to mediate both lipid oxidation and nitration. nih.gov

For example, in the acidic environment of the stomach, nitrite (B80452) can be converted to nitrous acid, which can then lead to the formation of nitrating species. nih.gov The presence of antioxidants, such as α-tocopherol, can also modulate these reactions by competing for radical species. ahajournals.org The specific lipid composition of a given microenvironment, such as in the vessel area during angiogenesis, can also determine the types of nitro fatty acids that are formed. nih.gov The redox state, which is influenced by the balance between pro-oxidants and antioxidants, ultimately dictates whether nitration or other oxidative modifications will occur. ahajournals.org

Detection of Endogenous Nitro Fatty Acids in Biological Systems

The detection and quantification of endogenous nitro fatty acids, including isomers of nitrooctadecenoic acid, have been made possible through the development of sensitive analytical techniques, primarily high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS). nih.govacs.orgnih.govresearchgate.net These methods have allowed for the identification and characterization of various nitro fatty acids in a range of biological samples, including plasma, urine, and various tissues. nih.govahajournals.orgnih.govacs.orgnih.govresearchgate.net

Nitro-fatty acids have been detected at nanomolar concentrations in human plasma and urine. researchgate.net Their levels have been shown to increase under conditions of inflammatory stress. nih.govcardiff.ac.uk The use of isotopically labeled internal standards has been crucial for accurate quantification, helping to overcome challenges such as the potential for artifactual nitration during sample processing. nih.gov The detection of these molecules in vivo provides strong evidence for their endogenous formation and their potential role as signaling molecules in physiological and pathological processes. nih.govahajournals.orgacs.orgresearchgate.net

Chemical Reactivity and Molecular Interactions of E 12 Nitrooctadec 12 Enoic Acid

Electrophilic Properties and Michael Adduction with Biological Nucleophiles

The presence of the electron-withdrawing nitro group makes the β-carbon of the double bond in (E)-12-Nitrooctadec-12-enoic acid electron-deficient and, therefore, a prime target for nucleophiles. This facilitates a reaction known as Michael addition, a crucial mechanism for the interaction of nitro-fatty acids with biological molecules. nih.govnih.gov This electrophilic character is central to its biological actions. nih.govresearchgate.net

This compound and other nitro-fatty acids react readily with the thiol groups of cysteine residues in proteins and the abundant intracellular antioxidant, glutathione (B108866) (GSH). nih.govresearchgate.netnih.gov This reaction proceeds via a Michael addition, where the nucleophilic thiolate anion attacks the electrophilic β-carbon of the nitroalkene. nih.govnih.gov

The rates of these reactions are notably fast, with second-order rate constants for the reaction of nitro-oleic acid with GSH being significantly higher than those for other electrophilic lipids. nih.govnih.gov This adduction is a reversible process, a key feature for a signaling molecule, allowing for the post-translational modification of proteins and subsequent regulation of their function. researchgate.netnih.gov

The reaction with GSH is also considered a significant pathway for the metabolism and elimination of nitro-fatty acids. researchgate.net The formation of GSH adducts can lead to their export from the cell. researchgate.net Human glutathione transferases (GSTs) have been shown to catalyze the conjugation of GSH to nitro-oleic acid, further highlighting the importance of this pathway. nih.gov

Table 1: Reactivity of Nitro-Fatty Acids with Thiol-Containing Molecules

| Nitro-Fatty Acid | Thiol Reactant | Reaction Type | Significance |

|---|---|---|---|

| This compound | Cysteine | Michael Addition | Post-translational protein modification, regulation of protein function. nih.govresearchgate.net |

| This compound | Glutathione (GSH) | Michael Addition | Detoxification, cellular export, modulation of signaling. researchgate.netnih.govresearchgate.net |

In addition to thiols, the imidazole (B134444) ring of histidine residues in proteins can also act as a nucleophile and react with the electrophilic center of this compound. nih.govresearchgate.net Proteomic studies have confirmed the formation of histidine adducts, indicating that this is another important mechanism for the post-translational modification of proteins by nitro-fatty acids. researchgate.net The reactivity with both cysteine and histidine residues expands the range of proteins that can be targeted and modulated by this class of signaling lipids.

Mechanisms of Nitric Oxide (NO) Release from Nitroalkenes

A key aspect of the biological activity of nitro-fatty acids is their ability to release nitric oxide (NO), a critical signaling molecule involved in numerous physiological processes. researchgate.net The release of NO from nitroalkenes like this compound is thought to occur through a few proposed mechanisms, although the precise pathways are still under investigation. researchgate.netnih.gov

One proposed mechanism for NO release is a modified Nef reaction. researchgate.netnih.gov The classical Nef reaction involves the acid-catalyzed hydrolysis of a primary or secondary nitroalkane to an aldehyde or ketone. organicreactions.orgwikipedia.org In the context of nitroalkenes in an aqueous environment, a modified version of this reaction is thought to occur. researchgate.netnih.gov This pathway may involve the formation of a nitroso intermediate, which has a weak carbon-nitrogen bond that can break to release NO. researchgate.netnih.gov Mass spectrometric analysis of the reaction products of nitrolinoleic acid decay in water supports a modified Nef reaction as a plausible mechanism for NO generation. nih.gov

Another potential mechanism for NO release involves the rearrangement of the nitroalkene to form a nitrite (B80452) ester. researchgate.net This rearranged species can then undergo homolysis of the oxygen-nitrogen bond to release NO and a stabilized radical. researchgate.net This pathway represents an alternative route to NO generation from nitro-fatty acids.

Stability and Transformation in Aqueous and Biological Milieu

The stability and transformation of this compound in aqueous and biological environments are critical factors influencing its bioavailability and signaling activity. In aqueous solutions, nitro-fatty acids can be stabilized by forming micelles or liposomes due to their amphipathic nature. nih.govmdpi.com However, they are also subject to decay, which is pH-dependent. nih.gov

The electrophilic nature of the nitroalkene makes it susceptible to reaction with water, leading to the formation of a vicinal nitrohydroxy fatty acid. nih.gov The incorporation of nitro-fatty acids into membrane structures, such as liposomes, can significantly inhibit their decay and NO release, as well as their reactivity with polar nucleophiles like GSH. nih.govnih.gov This suggests that the distribution of this compound between aqueous and hydrophobic environments is a key regulator of its reactivity and signaling function. nih.gov

Intracellular Signaling Mechanisms Modulated by Nitro Fatty Acids, Including E 12 Nitrooctadec 12 Enoic Acid

Post-Translational Modifications of Proteins via Nitroalkylation

A primary mechanism by which nitro fatty acids exert their biological effects is through a post-translational modification known as nitroalkylation. nih.gov The nitroalkene group in compounds like (E)-12-Nitrooctadec-12-enoic acid is a strong Michael acceptor, making it reactive towards nucleophilic amino acid residues within proteins. nih.gov This reaction, a form of Michael adduction, results in the formation of a covalent bond between the fatty acid and the protein. nih.gov

The primary targets for nitroalkylation are the sulfhydryl group of cysteine and the imidazole (B134444) group of histidine residues. nih.govresearchgate.netmdpi.com This adduction is a reversible process, which allows it to function as a dynamic and selective signaling mechanism in response to cellular stress. nih.gov The reversible nature of this modification suggests that the cell can actively regulate the function of targeted proteins.

Impact on Protein Structure and Function

The covalent attachment of a bulky nitro-fatty acid molecule to a protein can significantly alter its three-dimensional structure, leading to changes in its stability and biological function. nih.gov This modification can either inhibit or modulate the protein's activity.

A well-documented example of this is the inhibition of the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH). This enzyme contains a critical cysteine residue (Cys-149) in its active site that is susceptible to nitroalkylation. Nitroalkenes, at physiological concentrations, have been shown to inhibit GAPDH with a potency comparable to strong oxidants. researchgate.net The modification of this crucial residue disrupts the enzyme's catalytic activity. The ability of nitro-fatty acids to enter cells and modify intracellular proteins within compartments like the endoplasmic reticulum, nucleus, mitochondria, and peroxisomes has been confirmed through proteomic studies. nih.gov

Modulation of Transcriptional Regulatory Proteins and Gene Expression

Beyond direct protein modification, this compound and other nitro fatty acids are key modulators of gene expression. They achieve this by influencing the activity of several critical transcriptional regulatory proteins, which in turn control the expression of a wide array of genes involved in inflammation, oxidative stress, and metabolism. nih.gov

Activation of Peroxisome Proliferator-Activated Receptor gamma (PPARγ) by this compound

This compound is a potent endogenous ligand and activator of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that is a master regulator of adipogenesis and metabolism. acs.orgnih.gov The activation of PPARγ by this nitro-fatty acid is highly dependent on the position of the nitro group on the fatty acid chain.

Research has shown that nitroalkenes with the nitro group at the 12-position are significantly more potent activators of PPARγ at submicromolar concentrations compared to isomers nitrated at other positions (e.g., carbons 5, 6, 9, 10, and 13). acs.org For instance, the 12-nitro derivative of linoleic acid is substantially more effective at activating PPARγ than its other regioisomers. nih.gov This enhanced potency is thought to be due to specific, favorable non-covalent interactions between the nitro group at the 12-position and amino acid residues, such as Glutamate-343, within the PPARγ ligand-binding pocket. nih.gov These interactions induce a conformational change in the receptor that is particularly conducive to transcriptional activation. nih.gov

Table 1: Differential Activation of PPARγ by Nitroalkene Fatty Acid Regioisomers

| Compound | EC₅₀ (μM) for PPARγ Activation |

|---|---|

| E-12-NO₂-18:2 | 0.045 |

| E-9/10-NO₂-18:2 | 0.41 |

| E-13-NO₂-18:2 | 0.62 |

Data sourced from a study on nitrolinoleic acid regioisomers, demonstrating the superior potency of the 12-nitro derivative. nih.gov

Nuclear Factor E2-Related Factor 2 (Nrf2) Activation

Nitro fatty acids are also potent activators of the Nuclear Factor E2-Related Factor 2 (Nrf2) signaling pathway, a critical cellular defense mechanism against oxidative stress. nih.govnih.gov Nrf2 is normally kept inactive in the cytoplasm through its association with Kelch-like ECH-associated protein 1 (Keap1).

The activation of Nrf2 by electrophiles like nitro-fatty acids occurs through the nitroalkylation of specific, highly reactive cysteine residues within Keap1. nih.govnih.govnih.gov This modification disrupts the Keap1-Nrf2 complex, leading to the stabilization and nuclear translocation of Nrf2. Once in the nucleus, Nrf2 binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes, initiating their transcription. nih.gov It is important to note that significant PPARγ activation occurs at much lower concentrations of nitro-fatty acids than those required for Nrf2-dependent gene expression. nih.gov

Inhibition of Nuclear Factor-kappa B (NF-κB)

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammatory responses. Nitro fatty acids, acting as anti-inflammatory agents, can inhibit NF-κB signaling. nih.gov Studies have shown that various nitro-fatty acid derivatives can significantly inhibit the activity of both the p65 and p50 subunits of NF-κB. nih.gov This inhibition helps to suppress the expression of pro-inflammatory genes, contributing to the resolution of inflammation. The inhibition of NF-κB signaling is a key mechanism underlying the anti-inflammatory properties of this class of lipids. nih.gov

Induction of Heme Oxygenase-1 (HO-1) Expression

Heme Oxygenase-1 (HO-1) is an inducible enzyme with potent antioxidant and cytoprotective functions. oncotarget.com Its expression is strongly upregulated in response to oxidative and nitrosative stress. oncotarget.comnih.gov Nitro-fatty acids can induce the expression of HO-1. nih.gov This induction is part of a broader cellular stress response. The upregulation of HO-1 provides a defense mechanism against cellular injury by catalyzing the degradation of pro-oxidant heme into biliverdin (B22007) (which is subsequently converted to the antioxidant bilirubin), free iron, and carbon monoxide, which itself has signaling properties. nih.gov The induction of HO-1 by nitro-fatty acids is a crucial component of their protective effects against various cellular stressors. nih.gov

Interactions with Other Signaling Pathways

Nitro fatty acids, including this compound, engage in extensive crosstalk with several key intracellular signaling pathways. This interaction is central to their ability to regulate a wide array of cellular processes, from inflammation to gene expression. The unique chemical properties of the nitroalkene moiety allow these lipids to influence signaling cascades that are both dependent on and independent of canonical pathways.

Nitro fatty acids exhibit a dual capacity to signal through pathways that are both dependent and independent of cyclic guanosine (B1672433) monophosphate (cGMP). pnas.org While some of their effects are mediated through the classical nitric oxide (•NO)/cGMP pathway, a significant portion of their biological activity is cGMP-independent. nih.govnih.gov

cGMP-Dependent Signaling: Nitro-fatty acids can induce •NO-dependent vasorelaxation, a process typically mediated by cGMP. nih.gov For instance, nitro-linoleic acid added to preconstricted rat aortic rings has been shown to cause vasorelaxation. nih.gov The •NO/cGMP pathway involves the activation of soluble guanylate cyclase (sGC) by •NO, leading to the production of cGMP, which in turn activates cGMP-dependent protein kinase (PKG) and downstream targets. nih.gov

cGMP-Independent Signaling: A substantial body of evidence points to the importance of cGMP-independent mechanisms in the action of nitro fatty acids. nih.govnih.gov Early studies revealed that nitro-linoleic acid could inhibit platelet and neutrophil function in a manner that did not involve cGMP. nih.gov These cGMP-independent actions are primarily attributed to the electrophilic nature of the nitroalkene group. nih.gov This group confers a unique reactivity, allowing the nitro fatty acid to undergo a reversible Michael addition reaction with nucleophilic residues on proteins, particularly the thiolate anions of cysteine residues. biorxiv.orgnih.gov This post-translational modification can alter the structure and function of key signaling proteins, thereby modulating cellular activity independently of the cGMP pathway. nih.govnih.gov For example, nitro-fatty acids have been shown to inhibit the cGAS-STING signaling pathway, reducing the production of type I interferons, in a manner independent of the PPARγ pathway. biorxiv.orgpnas.org

Table 1: cGMP-Dependent and Independent Signaling by Nitro Fatty Acids

| Signaling Pathway | Mechanism | Observed Effect | Reference Nitro-Fatty Acid |

| cGMP-Dependent | Induction of •NO-dependent vasorelaxation | Vessel relaxation | Nitro-linoleic acid |

| cGMP-Independent | Michael addition with protein thiols | Inhibition of platelet and neutrophil function | Nitro-linoleic acid |

| cGMP-Independent | Post-translational modification of proteins | Inhibition of cGAS-STING pathway | Nitro-fatty acid species |

In addition to cGMP pathways, nitro fatty acids also modulate signaling cascades dependent on cyclic adenosine (B11128) monophosphate (cAMP). Research has demonstrated that nitro-linoleic acid inhibits platelet activation by elevating intracellular cAMP levels. nih.gov This increase in cAMP leads to the phosphorylation of vasodilator-stimulated phosphoprotein (VASP), a key regulator of platelet aggregation and adhesion. nih.gov In neutrophils and platelets, the activation of cAMP-dependent protein kinase signaling pathways contributes to their anti-inflammatory activity. researchgate.net This indicates that part of the anti-inflammatory and cytoprotective profile of nitro fatty acids is mediated through the cAMP signaling axis.

Table 2: cAMP-Dependent Mechanisms of Nitro Fatty Acids

| Nitro-Fatty Acid | Cellular Context | Mechanism | Downstream Effect |

| Nitro-linoleic acid | Platelets | Elevation of intracellular cAMP | Phosphorylation of VASP, inhibition of platelet activation |

| Nitro-fatty acids | Neutrophils and Platelets | Activation of cAMP-dependent protein kinase | Anti-inflammatory activity |

Table 3: Modulation of Calcium Mobilization by Nitro Fatty Acids

| Nitro-Fatty Acid | Cellular Context | Observed Effect | Implication |

| Nitro-linoleic acid | Platelets | Attenuation of calcium mobilization | Inhibition of platelet activation |

| Nitro-oleic acid | Dorsal Root Ganglion Neurons | Elicitation of Ca²⁺ transients | Modulation of neuronal signaling |

Metabolic Fate and Biotransformation of Nitro Fatty Acids in Biological Systems

Enzymatic Reduction of the Nitroalkene Moiety.researchgate.netnih.gov

A key metabolic transformation for nitroalkenes is the enzymatic reduction of the electron-withdrawing nitro group, which deactivates their electrophilic nature. researchgate.netnih.gov This process converts the reactive nitroalkene into a more stable nitroalkane. researchgate.netnih.gov

Prostaglandin reductase-1 (PtGR-1) has been identified as a key enzyme responsible for the reduction of the nitroalkene moiety in fatty acids. researchgate.netnih.gov This NADPH-dependent enzyme catalyzes the conversion of nitro-oleic acid to its inactive product, nitro-stearic acid. researchgate.netnih.gov By reducing the nitroalkene, PtGR-1 effectively "silences" the signaling capabilities of these electrophilic molecules. researchgate.netnih.gov This metabolic inactivation is a critical mechanism for modulating the steady-state levels and biological activities of nitro fatty acids in vivo. researchgate.netnih.govnih.gov Overexpression of PtGR-1 in cell models has been shown to enhance the metabolism of nitroalkenes to their corresponding nitroalkanes. researchgate.netnih.govnih.gov

Beta-Oxidation of Nitro Fatty Acids and Metabolite Characterization.nih.govnih.govnih.gov

Similar to other fatty acids, nitro fatty acids undergo mitochondrial β-oxidation, a catabolic process that shortens the fatty acid chain. nih.govnih.govnih.gov This process generates a series of shorter-chain metabolites. nih.govnih.gov For instance, the metabolism of nitro-oleic acid (NO2-OA) through β-oxidation results in the formation of dinor (C16), tetranor (C14), and hexanor (C12) species. nih.gov These chain-shortened metabolites have been detected in various biological samples, including plasma and urine, in both animal models and humans. nih.govnih.gov The β-oxidation of both the original nitroalkene and its reduced nitroalkane form can occur, indicating that reduction is not a prerequisite for this catabolic pathway. nih.govnih.gov

The following table summarizes the β-oxidation metabolites of nitro-oleic acid:

| Parent Compound | Metabolite | Carbon Chain Length |

| Nitro-oleic acid (C18) | Dinor-nitro-stearic acid | C16 |

| Nitro-oleic acid (C18) | Tetranor-nitro-stearic acid | C14 |

| Nitro-oleic acid (C18) | Hexanor-nitro-stearic acid | C12 |

This table is based on data from the text.

Conjugation Reactions (e.g., Glutathione (B108866) Adducts).nih.govnih.govnih.gov

The electrophilic nature of the nitroalkene group in nitro fatty acids makes them susceptible to Michael addition reactions with nucleophilic molecules. nih.govnih.gov A primary target for this reaction in biological systems is the thiol group of cysteine residues, particularly within the abundant intracellular antioxidant glutathione (GSH). nih.govnih.gov The reaction of nitro-fatty acids with GSH is a rapid, non-enzymatic process that forms glutathione-S-conjugates. nih.govnih.gov These adducts have been detected in human blood and are considered a significant pathway for the detoxification and elimination of electrophilic compounds. nih.gov The formation of GSH adducts is reversible, allowing for the potential release of the parent nitro-fatty acid, which can then interact with other targets. nih.gov These conjugates can be further metabolized and are often exported from cells by multidrug-resistant proteins (MRPs) for eventual excretion. nih.govresearchgate.net

Incorporation into Complex Lipids and Storage Biomolecules.nih.govnih.govnih.gov

Nitro fatty acids can be incorporated into more complex lipid structures, serving as a reservoir for these signaling molecules. nih.govnih.govnih.gov This esterification into larger biomolecules can influence their distribution, bioavailability, and release over time. nih.gov

Research has shown that nitro fatty acids are esterified into neutral lipids like triacylglycerides (TAGs) and polar lipids such as phospholipids. nih.govnih.gov In adipocyte cultures, nitroalkenes were found to be preferentially incorporated into monoacyl- and diacylglycerides, while their reduced nitroalkane metabolites were more highly enriched in triacylglycerides. nih.gov This differential distribution suggests distinct intracellular trafficking and metabolic fates for the electrophilic and reduced forms. nih.gov The incorporation of nitro fatty acids into these complex lipids, particularly within adipose tissue, indicates that these tissues can act as a storage depot, releasing the bioactive lipids upon lipase-mediated hydrolysis. nih.govnih.gov

The following table illustrates the differential incorporation of nitro fatty acids and their metabolites into complex lipids:

| Lipid Class | Predominantly Incorporated Species |

| Monoacylglycerides (MAGs) & Diacylglycerides (DAGs) | Nitroalkenes |

| Triacylglycerides (TAGs) | Reduced Nitroalkanes |

| Phospholipids (PC) | Nitroalkenes (to a lesser extent) |

This table is based on data from the text.

Biodistribution and Excretion Pathways in Research Models.nih.govnih.govnih.gov

Following administration in animal models, nitro fatty acids are absorbed and widely distributed throughout the body. nih.gov Studies using radiolabeled nitro-oleic acid have shown that after oral administration, radioactivity is readily absorbed from the gastrointestinal tract and distributed to various tissues, with maximum levels in most tissues reached within 6 hours. nih.gov Notably, there is a preferential accumulation in adipose tissue over a two-week period. nih.gov The excretion of nitro fatty acids and their metabolites occurs, at least in part, through the kidneys. nih.gov Urine analysis in humans has revealed the presence of the parent nitroalkenes, their β-oxidation products, and conjugates, such as those with cysteine. nih.gov This indicates that renal filtration is a key pathway for the elimination of these compounds and their metabolic byproducts. nih.gov

Computational Chemistry and Theoretical Investigations of E 12 Nitrooctadec 12 Enoic Acid

Density Functional Theory (DFT) Calculations for Electrophilicity and Stability

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. youtube.comyoutube.com It is particularly useful for calculating properties such as molecular orbital energies, electron density distribution, and reaction energetics, which are fundamental to understanding the stability and reactivity of a molecule.

For nitro-fatty acids, including (E)-12-Nitrooctadec-12-enoic acid, DFT calculations are instrumental in quantifying their electrophilic nature. The strong electron-withdrawing capacity of the nitro (-NO₂) group creates an electron-deficient β-carbon in the nitroalkene moiety, making it a potent Michael acceptor. uni-muenchen.denih.gov This electrophilicity is central to the biological activities of nitro-fatty acids, as it facilitates covalent adduction to nucleophilic residues in proteins, such as cysteine and histidine. nih.gov

DFT calculations can determine the energy of the Lowest Unoccupied Molecular Orbital (LUMO). A lower LUMO energy indicates a greater susceptibility of the molecule to nucleophilic attack, and thus higher electrophilicity. While specific DFT studies on this compound are not extensively reported in the literature, studies on analogous nitro-fatty acids, such as nitro-oleic acid (OA-NO₂) and nitro-linoleic acid (LNA-NO₂), provide valuable insights. nih.govresearchgate.net These studies consistently show that the electron-deficient region is localized at the nitroalkene group. nih.gov

Table 1: Comparative DFT-Calculated Properties of Representative Nitro-Fatty Acids

| Property | Nitro-oleic acid (OA-NO₂) | Nitro-linoleic acid (LNA-NO₂) | This compound (Predicted) |

| LUMO Energy (eV) | -0.7 to -0.95 | Lower than OA-NO₂ | Expected to be in a similar range to OA-NO₂ |

| Electron Deficient Center | β-carbon of the nitroalkene | β-carbon of the nitroalkene | β-carbon of the nitroalkene |

| Relative Electrophilicity | Moderate | High | Moderate to High |

This table presents data extrapolated from studies on similar nitro-fatty acids. The values for this compound are predictive based on its structural similarity to nitro-oleic acid.

Furthermore, DFT calculations can be employed to assess the relative stability of different isomers and conformations of this compound. By calculating the total electronic energy of various structures, the most thermodynamically stable forms can be identified. These calculations also help in understanding the stability of the nitroalkene moiety in different chemical environments, which has been shown to be pH-dependent in aqueous solutions for other nitro-fatty acids. nih.govresearchgate.net

Molecular Dynamics Simulations of Nitro Fatty Acid Interactions with Biomolecules

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. nih.govmdpi.com This technique allows for the study of the dynamic behavior of complex biological systems, such as the interaction of a ligand like this compound with a protein or a lipid membrane, over time. mdpi.comnih.govyoutube.com

The biological effects of this compound are predicated on its ability to interact with and modify the function of various proteins. nih.govnih.gov MD simulations can provide detailed insights into the binding process, including the identification of key interacting residues, the conformational changes induced in both the fatty acid and the protein upon binding, and the stability of the resulting complex.

While specific MD simulation studies for this compound are not widely published, simulations of other fatty acids and nitro-compounds with proteins offer a clear precedent for the types of interactions that can be expected. nih.govyoutube.comresearchgate.net For instance, MD simulations have been used to study the binding of fatty acids to proteins like myoglobin, revealing a binding pocket within a hydrophobic cleft near the heme group. nih.govyoutube.com These simulations show that the carboxyl head group of the fatty acid typically forms interactions with charged or polar residues, while the hydrophobic tail is stabilized by interactions with nonpolar residues. nih.govyoutube.com

Table 2: Key Parameters from a Hypothetical MD Simulation of this compound with a Target Protein

| Simulation Parameter | Description | Illustrative Finding |

| Binding Site | The specific pocket or region on the protein where the fatty acid binds. | A hydrophobic channel with specific polar residues at the entrance. |

| Key Interacting Residues | Amino acids in the protein that form significant non-covalent interactions (e.g., hydrogen bonds, van der Waals contacts) with the ligand. | Covalent adduction to a specific cysteine residue following initial non-covalent binding. |

| Binding Free Energy | A measure of the affinity of the ligand for the protein. | A negative value indicating a spontaneous and stable binding process. |

| Conformational Changes | Alterations in the three-dimensional structure of the protein and/or ligand upon binding. | A "closing" of a flexible loop in the protein to secure the fatty acid in the binding pocket. |

MD simulations are also invaluable for studying the interaction of nitro-fatty acids with lipid membranes. mdpi.com These simulations can model how this compound partitions into a cell membrane, its orientation within the bilayer, and its potential to alter membrane properties such as fluidity and permeability.

Reaction Kinetics and Mechanism Elucidation via Computational Models

Computational models are essential for elucidating the mechanisms and kinetics of chemical reactions, particularly for complex processes like the Michael addition of biological nucleophiles to nitroalkenes. acs.orgacs.orgorgsyn.orgnih.govyoutube.com These models can map out the entire reaction pathway, identifying transition states and intermediates, and calculating the activation energies associated with each step.

The primary mechanism by which this compound is thought to exert its biological effects is through the Michael addition reaction. nih.gov Computational studies on the Michael addition to nitroalkenes have provided a detailed understanding of this process. acs.orgorgsyn.org These models can predict the regioselectivity and stereoselectivity of the reaction, which is crucial for understanding the specific nature of the covalent adducts formed with proteins.

DFT calculations can be used to model the reaction profile, as illustrated in the hypothetical reaction coordinate diagram below for the addition of a thiol nucleophile (from a cysteine residue) to this compound.

Table 3: Calculated Energetic Parameters for the Michael Addition of a Thiol to a Nitroalkene

| Parameter | Description | Representative Value (kcal/mol) |

| Activation Energy (Ea) | The energy barrier that must be overcome for the reaction to occur. | Lower for nitroalkenes compared to other electrophiles, indicating a faster reaction rate. |

| Reaction Enthalpy (ΔH) | The net change in heat content during the reaction. | Typically exothermic, indicating the formation of a stable product. |

| Transition State Geometry | The arrangement of atoms at the highest point of the energy barrier. | Reveals the specific orientation of the nucleophile and the nitroalkene during the bond-forming step. |

The values in this table are illustrative and based on general findings for Michael additions to nitroalkenes.

By combining these computational approaches, a comprehensive theoretical understanding of the chemical and biological behavior of this compound can be achieved. These models not only rationalize experimental observations but also guide future research by predicting new interactions and reaction pathways.

Research Paradigms and Experimental Models for Studying E 12 Nitrooctadec 12 Enoic Acid Biology

In Vitro Cellular Models for Signaling Pathway Investigation

In vitro cellular models are fundamental for elucidating the specific signaling pathways modulated by (E)-12-Nitrooctadec-12-enoic acid and its well-studied surrogate, nitro-oleic acid (NO2-OA). These models allow for controlled experiments to observe the direct effects of nitro-fatty acids on cellular behavior and protein function.

Human and murine endothelial cells are prominent models for studying the vascular effects of NO2-OA. nih.govnih.gov In human aortic endothelial cells (HAECs), NO2-OA has been shown to induce the expression of heme oxygenase-1 (HO-1), a critical enzyme in oxidative defense, primarily through a transcriptional mechanism. pnas.org Further studies in human endothelial cells revealed that NO2-OA modulates endothelin signaling by increasing the Nrf2-dependent expression of the endothelin receptor B (ET-B), which may help alleviate the vasoconstrictive effects of endothelin-1. nih.gov Research on murine and human endothelial cells has demonstrated that NO2-OA can inhibit inflammatory responses and the endothelial-mesenchymal transition (EndMT), a process implicated in fibrosis. nih.gov These effects are linked to the downregulation of key inflammatory signaling pathways, including STAT, MAPK, and NF-κB. nih.gov

Macrophage cell lines, such as RAW 264.7 and bone marrow-derived macrophages, are crucial for understanding the immunomodulatory properties of nitro-fatty acids. frontiersin.orgnih.govnih.gov Studies have shown that NO2-OA can regulate both the classical (M1-like) and alternative (M2-like) activation of macrophages. frontiersin.orgnih.gov In lipopolysaccharide (LPS)-stimulated macrophages, NO2-OA inhibits the production of pro-inflammatory mediators like nitric oxide and superoxide (B77818) anion, as well as various cytokines. nih.govnhsjs.com This regulation is achieved by modulating signaling pathways involving c-Jun N-terminal kinase (JNK), NF-κB, and signal transducer and activator of transcription 6 (STAT6). frontiersin.orgnih.gov

Primary human T lymphocytes serve as a vital model for investigating the impact of nitro-fatty acids on adaptive immunity. Research has identified the Ser/Thr phosphatase calcineurin as a target for nitroalkylation by NO2-OA. pnas.org This modification inhibits calcineurin's phosphatase activity, which in turn prevents the dephosphorylation and nuclear translocation of the nuclear factor of activated T cells (NFAT). pnas.org Consequently, NO2-OA treatment leads to decreased T cell proliferation and reduced expression of key cytokines such as IL-2, IL-4, and IFN-γ. pnas.org

Interactive Table 1: In Vitro Cellular Models and Signaling Pathways Modulated by Nitro-Oleic Acid (NO2-OA)

| Cellular Model | Key Signaling Pathway(s) Modulated | Observed Effects | Reference(s) |

|---|---|---|---|

| Human/Murine Endothelial Cells | Keap1-Nrf2, STAT, MAPK, NF-κB, Endothelin Signaling | Induction of HO-1, Inhibition of inflammatory responses, Attenuation of EndMT | nih.govnih.govpnas.org |

| Murine Macrophages (RAW 264.7, Bone Marrow-Derived) | JNK, NF-κB, STAT6 | Regulation of M1/M2 activation, Decreased pro-inflammatory mediator production | frontiersin.orgnih.govnih.govnhsjs.com |

| Human T Lymphocytes | Calcineurin/NFAT | Inhibition of T cell proliferation, Reduced cytokine (IL-2, IL-4, IFN-γ) expression | pnas.org |

Plant Systems Research (e.g., Arabidopsis thaliana) on Nitro-Linolenic Acid and Related Species

The model plant Arabidopsis thaliana has been instrumental in uncovering the endogenous presence and physiological functions of nitro-fatty acids in the plant kingdom, particularly nitro-linolenic acid (NO2-Ln), the major NO2-FA found in plants. nih.govnih.govnih.gov

Mass spectrometry analysis has confirmed the endogenous occurrence of NO2-Ln in Arabidopsis, with its levels being modulated throughout the plant's development. nih.govnih.govoup.com The highest concentrations are found in seeds and young seedlings, suggesting a role in early development, with levels decreasing in adult and senescent leaves. nih.govoup.com The presence of NO2-Ln has also been detected in other plant species, including pea (Pisum sativum) roots and rice (Oryza sativa) leaves, indicating a potentially ubiquitous role for these molecules in plants. nih.gov

Transcriptomic analysis using RNA-seq technology has provided significant insights into the signaling role of NO2-Ln in Arabidopsis. nih.govnih.gov These studies have shown that NO2-Ln is involved in the plant's defense response to various abiotic stresses, such as wounding, salinity, cadmium exposure, and low temperatures. nih.govnih.govoup.com A key finding is that NO2-Ln treatment leads to a remarkable induction of heat shock proteins (HSPs), suggesting a conserved defense mechanism across animal and plant kingdoms. nih.govnih.gov Furthermore, bioinformatics analyses have revealed that NO2-Ln also activates responses to oxidative stress, evidenced by the high induction of antioxidant enzymes like ascorbate (B8700270) peroxidase (APX). nih.govnih.govresearchgate.net

**Interactive Table 2: Research Findings on Nitro-Linolenic Acid (NO2-Ln) in *Arabidopsis thaliana***

| Research Area | Key Findings | Reference(s) |

|---|---|---|

| Endogenous Presence & Distribution | NO2-Ln is endogenously present, with highest levels in seeds and young seedlings. | nih.govnih.govoup.com |

| Developmental Role | NO2-Ln levels decrease as the plant develops, suggesting a role in early growth stages. | nih.govoup.com |

| Abiotic Stress Response | NO2-Ln levels increase in response to wounding, salinity, cadmium, and cold stress. | nih.govnih.govoup.com |

| Transcriptomic Analysis (RNA-seq) | NO2-Ln induces genes involved in defense, particularly heat shock proteins (HSPs) and antioxidant enzymes (e.g., APX). | nih.govnih.govnih.govresearchgate.net |

| Signaling Mechanism | Acts as a signaling molecule in defense against abiotic and oxidative stress. | nih.govnih.govnih.gov |

Development of Chemical Probes for Nitro Fatty Acid-Mediated Processes

To identify the cellular targets of nitro-fatty acids and understand their mechanism of action via post-translational modification (a process known as nitroalkylation), researchers have developed specialized chemical probes. nih.gov These probes are essential for detecting and profiling nitro-alkylated proteins within a complex biological system.

A significant advancement in this area is the creation of "clickable" nitro-fatty acid probes. nih.gov These probes are synthesized with a bioorthogonal functional group, such as a terminal alkyne, that does not interfere with the probe's biological activity. nih.govthermofisher.com A key example is the regio- and stereo-selective synthesis of an alkynyl-(E)-9-nitro-oleic acid probe (alk-9-NO2-OA). nih.gov

The application of these probes typically involves a two-step process based on click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govlumiprobe.com First, cells are treated with the alkyne-tagged nitro-fatty acid probe, which enters the cells and covalently modifies target proteins through Michael addition. nih.govresearchgate.net Second, the cell lysate is reacted with a reporter tag containing a complementary azide (B81097) group, such as an azide-derivatized fluorophore or biotin. thermofisher.comlumiprobe.com This "click" reaction forms a stable covalent bond, allowing for the visualization (via fluorescence) or enrichment (via biotin-avidin affinity purification) of the nitro-alkylated proteins. nih.govacs.org

Using this chemoproteomics strategy in THP1 macrophages, researchers have globally identified 184 high-confidence nitro-alkylated proteins, significantly expanding the known targets of nitro-fatty acids. nih.gov This methodology has confirmed known targets like KEAP1 and identified many novel ones, including proteins involved in lipid metabolism and transport. nih.gov

Application of Genetic Approaches in Studying Nitro Fatty Acid Metabolism and Signaling

Genetic approaches, particularly the use of mutants in model organisms like Arabidopsis thaliana, are powerful tools for dissecting the pathways of fatty acid metabolism and signaling. While direct genetic manipulation of nitro-fatty acid synthesis is complex due to its non-enzymatic nature, studying mutants with altered precursor fatty acid profiles provides critical insights. nih.govnih.gov

The fatty acid composition of plant lipids is a key determinant for the formation of different nitro-fatty acid species. Mutants of Arabidopsis with defects in fatty acid desaturase genes, such as fad6, exhibit altered levels of polyunsaturated fatty acids like linoleic acid and α-linolenic acid. nih.gov The fad6 mutant, which has a lesion in a plastid-localized ω-6 fatty acid desaturase, shows decreased levels of polyunsaturated fatty acids that are the precursors for NO2-LA and NO2-Ln. nih.gov Studying how these mutations affect the plant's response to stress can indirectly reveal the roles of the corresponding nitro-fatty acids.

Similarly, mutants like act1, which is deficient in the chloroplast enzyme glycerol-3-phosphate acyltransferase, have a substantially blocked flux of carbon into the prokaryotic pathway of lipid synthesis, leading to greatly reduced levels of 16:3 fatty acids. nih.gov By crossing different mutant lines, such as gly1 (which has a lesion affecting glycerol-3-phosphate supply) and act1, researchers can use genetic complementation to dissect the specific steps in the lipid synthesis pathways. nih.gov

These genetic manipulations of precursor availability are fundamental to understanding the biosynthesis and physiological relevance of this compound and its related compounds. By altering the substrate pool for nitration reactions, scientists can infer the functional consequences of having higher or lower levels of specific nitro-fatty acids, thereby elucidating their roles in metabolism and stress signaling. nih.govmdpi.com

常见问题

Q. What are the established methods for synthesizing (E)-12-Nitrooctadec-12-enoic Acid, and how are yields optimized?

Synthesis typically involves nitroalkene formation via nitration of unsaturated fatty acids. A documented method uses column chromatography (silica gel, hexanes/ethyl acetate gradient) to purify the product, achieving a 46% yield (72% brsm) . Key steps include controlling reaction stoichiometry, solvent polarity, and temperature to minimize byproducts. Analytical validation via H/C NMR and ESI-MS is critical for confirming structural integrity .

Q. How is the stereochemical configuration of this compound verified experimentally?

Double-bond geometry (E/Z) is confirmed using H NMR coupling constants (e.g., for trans-configuration) and NOE experiments. Computational modeling (e.g., ChemSpider InChI strings) further supports stereochemical assignments . Comparative analysis with synthetic standards is recommended to resolve ambiguities .

Q. What physicochemical properties are critical for handling this compound in laboratory settings?

The compound is a yellow oil at room temperature, with low water solubility. Storage requires inert atmospheres (N) and temperatures below -20°C to prevent nitro group degradation. Safety protocols emphasize avoiding skin contact and inhalation due to unclassified but potential irritancy .

Advanced Research Questions

Q. How does this compound activate PPARγ, and what experimental models validate its bioactivity?

The nitroalkene moiety acts as an electrophilic modifier of cysteine residues in PPARγ’s ligand-binding domain, enhancing transcriptional activity. In vitro assays (e.g., luciferase reporter systems) and ex vivo adipose tissue models are used to quantify activation efficacy. Dose-response curves and competitive binding studies with antagonists (e.g., GW9662) confirm specificity .

Q. What methodological challenges arise when analyzing nitro-fatty acid-protein adducts, and how are they resolved?

Challenges include adduct instability during sample preparation and interference from non-specific binding. Solutions involve:

Q. How should researchers address contradictions in reported biological effects of nitro-fatty acids across studies?

Discrepancies may stem from differences in:

- Cellular context : Cell-type-specific redox environments alter nitro-fatty acid reactivity.

- Dosage : Supraphysiological concentrations in vitro vs. in vivo bioavailability. Systematic meta-analyses and standardized dose-ranging studies (e.g., using ISO-certified cell lines) are advised to reconcile findings .

Q. What experimental designs are optimal for studying the compound’s pharmacokinetics in animal models?

- Tracer studies : C-labeled this compound to track absorption/distribution.

- Sampling : Time-course plasma/tissue collection with LC-MS quantification.

- Metabolite profiling : Identification of reduction products (e.g., hydroxylamines) via tandem mass spectrometry .

Methodological Guidance

Q. How can researchers validate the purity of synthesized this compound?

- Chromatography : HPLC with UV detection (λ = 220–260 nm for nitro groups).

- Elemental analysis : Confirm C, H, N content (e.g., Anal. Calcd: C, 66.02%; H, 10.16%; N, 4.28%) .

- Spectroscopy : FT-IR to verify nitro (1520 cm) and carboxylic acid (1700 cm) functional groups.

Q. What statistical approaches are recommended for analyzing dose-dependent effects in cell-based assays?

- Non-linear regression : Fit data to sigmoidal curves (e.g., Hill equation) to calculate EC.

- ANOVA with post-hoc tests : Compare treatments across multiple concentrations.

- Power analysis : Ensure sample sizes detect ≥20% effect size with α = 0.05 .

Data Interpretation and Reproducibility

Q. How should researchers document synthetic protocols to ensure reproducibility?

Include:

Q. What strategies mitigate batch-to-batch variability in biological assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。